molecular formula C4H8O2<br>C2H5COOCH3<br>C4H8O2 B153301 Methyl propionate CAS No. 554-12-1

Methyl propionate

Cat. No. B153301
CAS RN: 554-12-1
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate, also known as methyl propanoate, is a compound with the molecular formula CH₃CH₂COOCH₃. It is an ester that is formed from the reaction of propanoic acid and methanol. This compound is of interest in various fields, including biochemistry, astrochemistry, and industrial chemistry, due to its role as a precursor or a metabolic product in different biological and chemical processes .

Synthesis Analysis

Methyl propionate can be synthesized through a biochemical process involving recombinant E. coli cells. In a study, these cells were used to perform a cascade reaction where 2-butanol was reduced to butanone, which was then oxidized to methyl propionate and ethyl acetate using a Baeyer-Villiger monooxygenase (BVMO) . Another synthesis method involves the reaction of 2,6-di-tert-butyl-phenol with methyl acrylate, using KOH as a catalyst, to produce methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant10.

Molecular Structure Analysis

The molecular structure of methyl propionate has been studied through various spectroscopic methods. Infrared spectra analysis has revealed the presence of two conformers of methyl propionate, which differ in the rotation about the C-C bond between the α carbon and the carbonyl group. The more stable cis isomer has the CH₃ group eclipsing the carbonyl group . Additionally, the crystal structure of a related compound, methyl 2-hydroxyimino-3-phenyl-propionate, has been determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Methyl propionate is involved in several chemical reactions. It is a precursor in the synthesis of methyl methacrylate and can be produced from biomass-based 2-butanol . In the microbial metabolism, propionate is oxidized to pyruvate via the methylcitrate cycle, with methylcitrate synthase being a key enzyme in this process . Methyl propionate also undergoes Cl-initiated photo-oxidation reactions in atmospheric conditions, which have been studied to understand its degradation pathways and atmospheric implications .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl propionate are influenced by its molecular structure. Its infrared spectra provide information about its vibrational modes, which are essential for identifying the molecule in various environments, such as the interstellar medium . The compound's behavior in different temperatures and its interaction with other molecules, such as in the formation of methylcitrate in propionic acidemia patients, are also important aspects of its physical and chemical properties .

Scientific Research Applications

Scientific Research Applications of Methyl Propionate

  • Metabolic Research in Humans and Animals :

    • Methyl propionate is involved in metabolic processes in humans. For example, research shows that methylcitrate, a product of propionate metabolism, plays a significant role in patients with propionic acidemia and methylmalonic acidemia, where defective propionic acid metabolism leads to its accumulation (Ando et al., 1972).
    • Additionally, methyl propionate is utilized in the study of propionate metabolism in animals. For instance, propionate metabolism by plant tissues has been examined, showing its conversion to various compounds like CO2, β-hydroxypropionate, malate, and others (Hatch & Stumpf, 1962).
  • Microbial and Fungal Studies :

    • In microbial studies, methyl propionate is observed in the context of its role in the growth and metabolism of microorganisms. For example, propionate's role as an antifungal agent was studied using Aspergillus nidulans, revealing how propionate metabolism impacts fungal growth (Brock & Buckel, 2004).
    • The effect of propionate on yeast and bacteria, such as Saccharomyces cerevisiae, Bacillus subtilis, and Escherichia coli, has been investigated, particularly in the context of inhibiting microbial growth in certain conditions (Pereira et al., 2016).
  • Astrochemistry and Space Research :

    • Methyl propionate has been examined in astrochemistry. Studies conducted on methyl propionate under astrochemical conditions aim to identify its presence in the Interstellar Medium (ISM), indicating its potential role in the complex chemical network of space (Sivaraman et al., 2014).
  • Environmental and Atmospheric Studies :

    • Research on methyl propionate extends to environmental science, particularly in understanding its behavior in atmospheric conditions. For example, the Cl-initiated photo-oxidation reactions of methyl propionate have been investigated, providing insights into its degradation pathways and environmental impact (Balan & Balla, 2018).

Safety And Hazards

Methyl propionate may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Product Name

Methyl propionate

Color/Form

Colorless liq

CAS RN

554-12-1
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Record name METHYL PROPIONATE
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
Record name METHYL PROPIONATE
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Record name METHYL PROPIONATE
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Record name Methyl propionate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name METHYL PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(4-Hydroxy-phenyl)-(2S)-[4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (664 mg) was prepared starting from 4′-trifluoromethyl-biphenyl-4-carboxylic acid (532 mg, 2.0 mmol) and tyrosine methyl ester (462 mg, 2.0 mmol) according to general procedure A. The above compound (443 mg, 1.0 mmol) was treated with 1-fluoro-4-cyanobenzene (181 mg, 1.5 mmol) following general procedure B to give 3-[4-(4-cyano-phenoxy)-phenyl]-(2S)-[(4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (360 mg). The ester was hydrolyzed following general procedure C to give the title compound (345 mg)
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
443 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl propionate
Reactant of Route 2
Methyl propionate
Reactant of Route 3
Methyl propionate
Reactant of Route 4
Reactant of Route 4
Methyl propionate
Reactant of Route 5
Methyl propionate
Reactant of Route 6
Methyl propionate

Citations

For This Compound
7,540
Citations
F Cavalli, I Barnes, KH Becker… - The Journal of Physical …, 2000 - ACS Publications
… The alkoxy radicals were prepared by UV irradiation of methyl propionate/Cl 2 /NO x mixtures … with methyl propionate and Cl atoms with the oxidation products of methyl propionate were …
Number of citations: 50 pubs.acs.org
M Ai - Catalysis today, 2006 - Elsevier
The formation of methyl methacrylate (MMA) was studied in a vapor-phase reaction between methyl propionate (MP) and methanol without using any sources of formaldehyde. Silica-…
Number of citations: 46 www.sciencedirect.com
JPC Pereira, LAM van der Wielen, AJJ Straathof - Bioresource technology, 2018 - Elsevier
… methyl propionate. The current research evaluates an integrated biotransformation for methyl propionate … kton/a process for bio-based methyl propionate production will be assessed. …
Number of citations: 16 www.sciencedirect.com
VF Andersen, TA Berhanu, EJK Nilsson… - The Journal of …, 2011 - ACS Publications
… A study of the chlorine atom initiated oxidation of methyl propionate in 740 Torr air, at 296 K … methyl propionate. No theoretical studies of the OH-initiated oxidation of methyl propionate …
Number of citations: 38 pubs.acs.org
HVL Nguyen, W Stahl, I Kleiner - Molecular Physics, 2012 - Taylor & Francis
… We report on the rotational spectra of the most abundant conformer of methyl propionate, CH 3 CH 2 COOCH 3 , recorded with a Fourier transform microwave spectrometer under …
Number of citations: 39 www.tandfonline.com
JMH Pakarinen, P Vainiotalo, CL Stumpf… - Journal of the …, 1996 - ACS Publications
… Hence, examination of suitably labeled methyl propionate ions with bases should allow one to distinguish between the two mechanisms [5, 6a] (a and b. Scheme I) because they involve …
Number of citations: 13 pubs.acs.org
R Perraud, F Laboret - Applied microbiology and biotechnology, 1995 - Springer
… It appears that Mucor miehei lipase could be a suitable enzyme for methyl propionate … of the free lipase to an industrial production of methyl propionate was attempted. However, few …
Number of citations: 50 link.springer.com
DE Hoare, M Kamil - Combustion and Flame, 1970 - Elsevier
It is shown that in the region 280–400C oxidation of methyl propionate differed from the oxidation of ethyl acetate and i-propyl acetate in that considerable amounts of hydrogen …
Number of citations: 13 www.sciencedirect.com
H Fan, L Qi, H Wang - Solid State Ionics, 2017 - Elsevier
The electrochemical intercalation of hexafluorophosphate anion into a graphite positive electrode from methyl propionate (MP) has been investigated by conventional electrochemical …
Number of citations: 56 www.sciencedirect.com
CT Hsieh, WY Ji, H Lin, MJ Lee - Fluid phase equilibria, 2008 - Elsevier
… + methyl propionate, propionic acid + methyl acetate, propionic acid + methyl propionate, and methyl propionate + … of water + methyl acetate + methyl propionate at 323.24 and 343.15 K. …
Number of citations: 19 www.sciencedirect.com

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